3-(2-Fluoroethoxy)benzoic acid
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Overview
Description
3-(2-Fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2-fluoroethoxy group
Preparation Methods
The synthesis of 3-(2-Fluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-Fluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Fluoroethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors relevant to its therapeutic applications .
Comparison with Similar Compounds
3-(2-Fluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
3-Ethoxybenzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluorobenzoic acid: Has the fluorine atom directly attached to the benzene ring, leading to different reactivity and applications.
3-(2-Chloroethoxy)benzoic acid:
The uniqueness of this compound lies in the presence of the fluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(2-Fluoroethoxy)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with a 2-fluoroethoxy substituent at the 3-position. Its molecular formula is C11H11F1O3, and it has a molecular weight of approximately 184.166 g/mol. The structural modification may influence its physicochemical properties and biological activities compared to other benzoic acid derivatives.
Research indicates that compounds related to this compound can act as inhibitors of various biological targets, including:
- SARS-CoV-2 nsp14 Methyltransferase : This enzyme is crucial for viral replication, and inhibitors can potentially serve as antiviral agents. The structure-activity relationship (SAR) studies suggest that modifications at the 3-position can enhance inhibitory potency against nsp14 methyltransferase, indicating a promising avenue for drug development against COVID-19 .
- Antidiabetic Agents : Some derivatives exhibit inhibitory activity against key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This suggests potential applications in managing diabetes .
Antiviral Activity
A study highlighted the design and synthesis of compounds targeting SARS-CoV-2, where this compound derivatives were evaluated for their ability to inhibit viral replication. The results showed that certain modifications led to enhanced cell membrane permeability and subnanomolar inhibitory activity against the target enzyme .
Antidiabetic Effects
In vitro evaluations demonstrated that derivatives of benzoic acids, including those with similar structures to this compound, exhibited significant inhibitory effects on α-glucosidase and α-amylase. These findings suggest that such compounds could be effective in controlling postprandial blood glucose levels .
Case Studies
- COVID-19 Research : A recent study investigated the efficacy of various benzoic acid derivatives against SARS-CoV-2 nsp14 methyltransferase. The results indicated that compounds with similar structural features to this compound could significantly inhibit viral replication in vitro, suggesting their potential as therapeutic agents .
- Diabetes Management : A series of experiments assessed the impact of benzoic acid derivatives on glucose metabolism in diabetic animal models. The findings revealed that these compounds could effectively lower blood glucose levels by inhibiting digestive enzymes, thus supporting their role in diabetes management .
Comparative Analysis
The following table summarizes the biological activities of various benzoic acid derivatives compared to this compound:
Compound Name | Target Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | SARS-CoV-2 nsp14 inhibitor | <0.001 | High potency; enhanced permeability |
Benzoic Acid | Antimicrobial | 5 | Commonly used as food preservative |
Derivative A | α-Glucosidase inhibitor | 10 | Moderate potency; potential for diabetes |
Derivative B | α-Amylase inhibitor | 15 | Similar structure; lower efficacy |
Properties
IUPAC Name |
3-(2-fluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUIZAHSLIHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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